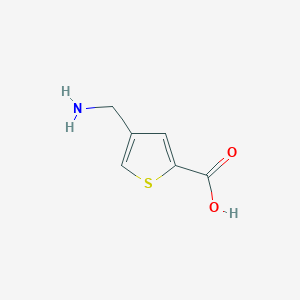

4-(Aminomethyl)thiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO2S |

|---|---|

Molecular Weight |

157.19 g/mol |

IUPAC Name |

4-(aminomethyl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C6H7NO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,2,7H2,(H,8,9) |

InChI Key |

ZUHVEDYYGGNJGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1CN)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of 4-(Aminomethyl)thiophene-2-carboxylic acid

This technical whitepaper provides an in-depth analysis of 4-(Aminomethyl)thiophene-2-carboxylic acid , a critical heterocyclic building block in medicinal chemistry. This guide is structured for researchers and drug development professionals, focusing on its physicochemical properties, synthetic pathways, and applications in fragment-based drug discovery (FBDD).

Physicochemical Profiling, Synthetic Workflows, and Application in Drug Design

Executive Summary

This compound is a bifunctional thiophene derivative that serves as a bioisostere for meta-substituted aromatic amino acids (e.g., m-aminomethylbenzoic acid) and cyclic GABA analogs. Its unique structural features—specifically the electron-rich thiophene ring and the specific vector orientation of the aminomethyl and carboxyl groups—make it a valuable scaffold for optimizing ligand-target interactions.[1]

This compound has gained traction in the design of P2Y14 receptor antagonists and D-amino acid oxidase (DAAO) inhibitors , where the thiophene core offers distinct pi-stacking capabilities compared to phenyl analogs. This guide details its molecular architecture, predictive and experimental physicochemical properties, and robust synthetic protocols.[1]

Molecular Architecture & Structural Analysis[1]

Electronic Properties

The thiophene ring is π-excessive (electron-rich) compared to benzene, influencing the acidity of the carboxylic acid and the basicity of the amine.[1]

-

Thiophene Ring: Acts as a bioisostere of benzene but with a smaller van der Waals radius and different electronic distribution.[1] The sulfur atom imparts a dipole moment that can engage in specific interactions (e.g., S···O interactions) within a binding pocket.[1]

-

Carboxylic Acid (C-2): The electron-withdrawing nature of the heteroaromatic ring at the 2-position typically increases acidity compared to benzoic acid.[1]

-

Aminomethyl Group (C-4): Positioned to mimic the side chain of amino acids or the distal amine in GABA analogs.[1]

Zwitterionic Nature

In aqueous solution at physiological pH (7.4), this compound exists primarily as a zwitterion . The carboxyl group is deprotonated (

Figure 1: pH-dependent ionization states of this compound.

Physicochemical Profiling

Due to the limited availability of experimental data for this specific regioisomer in public databases, the values below represent a consensus of experimental data for close structural analogs (e.g., 5-substituted isomers) and high-confidence predictive models.

Table 1: Key Physicochemical Parameters[2][3]

| Property | Value (Predicted/Analog) | Context & Causality |

| Molecular Formula | MW: 157.19 g/mol | |

| CAS Number | Precursor (Nitrile):[2][3] 406719-77-5HCl Salt: 1112310-92-5 | Often sold as the HCl salt or methyl ester due to zwitterionic solubility issues.[1] |

| pKa (Acid) | 3.5 ± 0.2 | Thiophene ring is electron-withdrawing, increasing acidity vs. benzoic acid (4.2).[1] |

| pKa (Base) | 9.4 ± 0.3 | Typical primary aliphatic amine pKa.[1] |

| LogP | -0.8 to -0.2 | Highly polar due to zwitterionic character; low lipophilicity.[1] |

| LogD (pH 7.4) | -2.5 to -1.5 | At physiological pH, the charged species dominates, reducing distribution into octanol.[1] |

| Solubility | High in Water (>10 mg/mL)Low in DCM/Hexane | Soluble in aqueous buffers, DMSO, and Methanol.[1] Insoluble in non-polar organics.[1] |

| Melting Point | >200°C (Decomposes) | High lattice energy typical of zwitterionic amino acids.[1] |

Synthetic & Purification Workflows

The synthesis of this compound typically proceeds via the reduction of 4-cyanothiophene-2-carboxylic acid or the reductive amination of 4-formylthiophene-2-carboxylic acid . The nitrile reduction route is preferred for scalability.[1]

Synthetic Pathway (Nitrile Reduction)

Figure 2: Synthetic route via reduction of the cyano-intermediate.

Experimental Protocol: Reduction of 4-Cyanothiophene-2-carboxylic acid

Objective: To synthesize this compound hydrochloride.

Reagents:

-

4-Cyanothiophene-2-carboxylic acid (1.0 eq)

-

Borane-tetrahydrofuran complex (

), 1.0 M solution (3.0 eq) -

Methanol (MeOH)

-

Hydrochloric acid (6M HCl)

-

Tetrahydrofuran (THF), anhydrous

Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (

). -

Dissolution: Add 4-Cyanothiophene-2-carboxylic acid (1.0 g) and anhydrous THF (10 mL). Cool the solution to 0°C in an ice bath.

-

Reduction: Dropwise add

(3.0 eq) over 20 minutes. Caution: Gas evolution ( -

Reflux: Remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM; stain with Ninhydrin).[1]

-

Quench: Cool to 0°C. Carefully add MeOH (5 mL) dropwise to quench excess borane.

-

Acid Hydrolysis: Add 6M HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to remove non-polar impurities.[1]

-

Filtration: Filter the resulting white/off-white solid.[1] This is the hydrochloride salt .[1]

Validation:

-

1H NMR (

): Look for the disappearance of the aromatic protons shift associated with the nitrile and the appearance of a methylene singlet/doublet at ~4.0–4.2 ppm ( -

Mass Spec (ESI+): Expected

.[1]

Application Context: Drug Discovery

Scaffold Hopping & Bioisosterism

This compound is a bioisostere for:

-

Gabapentin/Pregabalin analogs: The thiophene ring provides a rigid spacer that restricts the conformational flexibility of the GABA backbone, potentially increasing receptor selectivity.[1]

-

Phenylalanine/Tyrosine mimetics: In peptide mimetics, replacing a phenyl ring with a thiophene can alter metabolic stability (blocking metabolic hotspots) and improve

interactions with target residues (e.g., Tyrosine or Phenylalanine in the binding pocket).[1]

Case Study: P2Y14 Receptor Antagonists

Recent research has utilized 4-substituted thiophene-2-carboxylates as scaffolds for P2Y14 receptor antagonists.[1] The 4-position allows for the extension of the molecule into solvent-exposed regions or specific hydrophobic pockets, while the 2-carboxylate anchors the molecule via salt bridges to positively charged residues (e.g., Lysine or Arginine) in the receptor active site.

References

-

PubChem. 4-Methylthiophene-2-carboxylic acid (Analog Reference).[1][4] National Library of Medicine.[1] Link

-

J. Med. Chem. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists. (2024).[1] Link

-

ChemicalBook. Thiophene-2-carboxylic acid Properties & Applications.Link

-

Sigma-Aldrich. 5-(Aminomethyl)thiophene-2-carboxylic acid (Isomer Reference).[1]Link

Sources

- 1. Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1112310-92-5_CAS号:1112310-92-5_N-(4-phenylisoxazol-5-yl)-2-(phenylsulfonyl)acetamide - 化源网 [chemsrc.com]

- 3. 4-Cyanothiophene-2-carboxylic acid;CAS No.:406719-77-5 [chemshuttle.com]

- 4. 4-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 2794584 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Bioisosterism: The 4-(Aminomethyl)thiophene-2-carboxylic Acid Scaffold

Executive Summary

In the landscape of modern fragment-based drug discovery (FBDD), the transition from hit-to-lead often requires precise geometric and electronic modulation. 4-(Aminomethyl)thiophene-2-carboxylic acid (4-AMTCA) represents a high-value bioisosteric scaffold, offering a distinct alternative to the classical 4-(aminomethyl)benzoic acid (PAMBA) and

Unlike the linear vector of 1,4-disubstituted benzenes, the 2,4-disubstituted thiophene core introduces a critical "vector kink" (

Structural & Electronic Rationale

The "Vector Hop": Geometry as a Design Tool

The primary utility of 4-AMTCA lies in its ability to alter the spatial projection of substituents without significantly changing molecular weight or polarity.

-

1,4-Phenylene (PAMBA): Projects substituents at a 180° angle. Rigid, linear spacer.

-

2,5-Thiophenylene: Projects substituents at

148°. A "curved" linear mimic. -

2,4-Thiophenylene (4-AMTCA): Projects substituents at an angle closer to 120°. This is a non-classical replacement used to induce a turn in the ligand backbone, crucial for wrapping around active site residues (e.g., tyrosine gates in DAO).

Electronic Profiling

The thiophene ring is electron-rich (

-

Solubility: The sulfur atom and the lower resonance energy of thiophene typically improve aqueous solubility compared to phenyl analogs.

-

Interactions: The sulfur atom can engage in specific

or

Table 1: Physicochemical Comparison of Core Scaffolds

| Property | 4-(Aminomethyl)benzoic acid (PAMBA) | This compound |

| Core Geometry | Linear (180°) | Kinked ( |

| Aromatic Character | High (Benzene) | Moderate (Thiophene) |

| Electronic Nature | Electron-neutral/deficient | Electron-rich ( |

| H-Bond Potential | Standard | S-interaction + |

| Primary Application | Linear Linker / Lysine Mimic | Conformational Restriction / Turn Inducer |

Visualization: Vector Analysis & Logic

The following diagram illustrates the geometric divergence between the classical phenyl scaffold and the thiophene bioisostere.

Figure 1: Geometric comparison showing how the 2,4-thiophene scaffold allows for "vector hopping" to accommodate non-linear binding pockets.

Synthetic Protocols

The synthesis of 4-AMTCA requires careful regiocontrol. The most robust route for medicinal chemistry scales (mg to g) utilizes 4-bromo-2-thiophenecarboxylic acid as the starting material. This avoids the regioselectivity issues of electrophilic aromatic substitution on the thiophene ring.

Route Overview

-

Esterification: Protection of the carboxylic acid.

-

Cyanation: Pd-catalyzed replacement of Bromine with a Nitrile.

-

Reduction: Hydrogenation of the Nitrile to the Amine.

Step-by-Step Methodology

Step 1: Synthesis of Methyl 4-bromo-2-thiophenecarboxylate

-

Reagents: 4-bromo-2-thiophenecarboxylic acid (1.0 eq), Methanol (solvent),

(cat.). -

Protocol:

-

Dissolve 4-bromo-2-thiophenecarboxylic acid (5.0 g, 24.1 mmol) in anhydrous MeOH (50 mL).

-

Add conc.

(0.5 mL) dropwise. -

Reflux for 12 hours (monitor by TLC, Hexane/EtOAc 4:1).

-

Concentrate in vacuo. Dilute with EtOAc, wash with sat.

and brine. -

Dry over

and concentrate to yield the methyl ester as a white solid.

-

Yield Expectation: >95%.

-

Step 2: Palladium-Catalyzed Cyanation (The Critical Step)

-

Reagents: Methyl 4-bromo-2-thiophenecarboxylate (1.0 eq),

(0.6 eq), -

Protocol:

-

In a glovebox or under Argon, combine the methyl ester (4.0 g, 18.1 mmol) and

(1.27 g, 10.8 mmol) in dry DMF (40 mL). -

Add

(1.0 g, 0.9 mmol). -

Heat to 80°C for 4-6 hours. Note: Higher temperatures (>100°C) may cause degradation.

-

Cool to RT. Dilute with water and extract with EtOAc (3x).

-

Safety: Treat aqueous waste with bleach to quench residual cyanide.

-

Purify via silica gel chromatography (0-20% EtOAc/Hexane).

-

Yield Expectation: 75-85%.

-

Step 3: Nitrile Reduction to Amine

-

Reagents: Methyl 4-cyano-2-thiophenecarboxylate,

, -

Protocol:

-

Dissolve the nitrile (2.0 g, 12.0 mmol) in MeOH (30 mL). Add

(2.8 g, 12.0 mmol). -

Cool to 0°C. Add

(4.5 g, 120 mmol) portion-wise. Caution: Vigorous gas evolution. -

Stir at RT for 2 hours. The solution will turn black (boride formation).

-

Quench with 1N HCl (carefully) to dissolve the black precipitate.

-

Basify with

to pH > 10 and extract with DCM. -

Alternative: Hydrogenation with Raney-Ni (50 psi

) in MeOH/NH3 is cleaner if equipment is available.

-

Yield Expectation: 60-70%.

-

Case Study: P2Y14 Receptor Antagonism

A pivotal application of this scaffold is found in the development of P2Y14 receptor antagonists for Inflammatory Bowel Disease (IBD).[1]

The Challenge

Researchers needed to replace a linear linker in a hit compound to improve metabolic stability and induce a specific conformation that maximized interactions with the receptor's hydrophobic pocket.

The Solution

Replacing a central phenyl ring with the 4-amide-thiophene-2-carboxyl motif (derived from our core scaffold) resulted in Compound 39 .

-

Mechanism: The thiophene 2,4-vector positioned the 5-fluoropyridin-2-yl group perfectly to form a unique Intramolecular Hydrogen Bond (IMHB), locking the bioactive conformation.

-

Result:

- : 0.40 nM (Sub-nanomolar potency).[1]

-

Improved solubility and liver microsomal stability compared to the phenyl analog.

Figure 2: Optimization workflow utilizing the 4-AMTCA scaffold to achieve sub-nanomolar potency.

References

-

Doddagaddavalli, S. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances. Link

-

Zhang, Y. et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism. Academic Press. Link

-

Gooßen, L. J. et al. (2006).[2] Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science. Link

Sources

Advanced Technical Guide: Aminomethyl Thiophene Carboxylic Acid Derivatives

This guide provides an in-depth technical analysis of Aminomethyl Thiophene Carboxylic Acid (AMTCA) derivatives. It is designed for medicinal chemists and drug developers, focusing on synthetic pathways, structural utility in peptidomimetics, and pharmacological applications.

Executive Summary: The Scaffold at a Glance

Aminomethyl thiophene carboxylic acids represent a privileged scaffold in medicinal chemistry, serving as rigidified bioisosteres of

Core Utility:

-

Bioisosterism: Replacement for phenyl rings in fragment-based design to improve solubility and alter metabolic liability.

-

Peptidomimetics: Acts as a

-turn mimetic in peptide backbones. -

Target Classes: GABA receptors, Matrix Metalloproteinases (MMPs), Bacterial DNA Gyrase, and Serine Proteases.

Structural Considerations & Logic

The AMTCA scaffold exists primarily in two regioisomeric forms, each dictating a specific spatial vector for the amino and acid groups.

Regioisomer Analysis

| Isomer | Distance ( | Biological Mimicry | Primary Application |

| 2-aminomethyl-3-acid | ~4.5 Å | GABA | |

| 5-aminomethyl-2-acid | ~6.0 Å | Fibrinogen antagonists, Enzyme spacers | |

| 3-aminomethyl-2-acid | ~4.5 Å | Kinase hinge binders |

Physicochemical Properties[2]

-

Lipophilicity: Thiophene is more lipophilic than furan but less than benzene (

for thiophene vs -

Electronic Effects: The sulfur atom acts as a weak electron donor by resonance but inductive withdrawer. The 2-position is most reactive toward electrophiles, while the 5-position is often blocked to prevent metabolic oxidation.

Synthetic Architectures

The synthesis of AMTCAs requires avoiding the "aromatic amine" trap (e.g., Gewald product). The target is the aliphatic aminomethyl group (

Pathway A: Reductive Amination (The Aldehyde Route)

This is the most versatile route for introducing substituted amines. It proceeds via a formyl-thiophene intermediate.

Mechanism:

-

Formylation: Vilsmeier-Haack or lithiation/DMF quench introduces the

group. -

Imine Formation: Condensation with an amine (

). -

Reduction: Selective reduction using Sodium Cyanoborohydride (

) or Triacetoxyborohydride (

Pathway B: Nitrile Reduction (The Linear Route)

Ideal for primary amines (

Mechanism:

-

Cyanation: Substitution of a halogen (Br/I) with

(Rosenmund-von Braun). -

Reduction: Hydrogenation (Raney Ni) or Borane (

) reduction converts

Visualization of Synthetic Logic

Caption: Divergent synthetic pathways to Aminomethyl Thiophene Carboxylic Acids via Aldehyde (Top) or Nitrile (Bottom) intermediates.

Experimental Protocols

These protocols are self-validating systems. The "Checkpoint" steps ensure integrity before proceeding.

Protocol 1: Synthesis of Methyl 5-(aminomethyl)thiophene-2-carboxylate (Nitrile Route)

Objective: Convert a cyano group to a primary amine without reducing the ester.

Reagents:

-

Methyl 5-cyanothiophene-2-carboxylate (1.0 eq)

-

Di-tert-butyl dicarbonate (

) (2.0 eq) – In situ protection prevents dimerization. -

Nickel(II) chloride hexahydrate (

) (0.1 eq) -

Sodium borohydride (

) (7.0 eq) -

Methanol (

) (Solvent)

Step-by-Step Workflow:

-

Dissolution: Dissolve the nitrile and

in -

Catalyst Addition: Add

. The solution turns green. -

Reduction (Exothermic): Add

portion-wise. Caution: Vigorous gas evolution ( -

Reaction: Stir at room temperature for 3 hours.

-

Checkpoint (TLC): Check for disappearance of nitrile spot (IR: ~2200 cm⁻¹).

-

Quench: Add diethylenetriamine (to complex Ni) and stir for 30 mins.

-

Workup: Dilute with EtOAc, wash with

. -

Deprotection: Treat the resulting Boc-amine with

to yield the free amine salt.

Why this works: The "Boc-anhydride trap" captures the primary amine as soon as it forms, preventing it from reacting with the intermediate imine to form secondary amine dimers—a common failure mode in nitrile reductions.

Medicinal Chemistry Applications

Rigid GABA Analogues

The thiophene ring restricts the conformational freedom of the GABA backbone.

-

Mechanism: GABA receptors (A and B) have distinct pharmacophore requirements.

-

Application: 2-aminomethyl-3-thiophenecarboxylic acid mimics the "folded" conformation of GABA, showing affinity for the GABA

receptor and GABA transporters (GAT).

Antibacterial Gyrase Inhibitors

Aminomethyl thiophenes serve as linkers in novel DNA Gyrase B inhibitors.

-

Role: The carboxylate coordinates with

in the active site, while the aminomethyl group extends into the solvent-exposed region or interacts with Asp73, improving potency against Gram-positive strains (S. aureus).

SAR Visualization (Structure-Activity Relationship)

Caption: SAR Map detailing the functional role of each position on the aminomethyl thiophene scaffold.

References

-

Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. PMC (NIH). Available at: [Link]

-

Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. PubMed. Available at: [Link]

-

Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as GABA-B Modulators. ResearchGate. Available at: [Link]

-

One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid (Thiophene Analog). Green Chemistry. Available at: [Link]

-

Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. PubMed. Available at: [Link]

-

Synthesis of 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs. Available at: [Link]

Technical Guide: Physicochemical Profiling of 4-(Aminomethyl)thiophene-2-carboxylic acid

The following technical guide details the physicochemical profile of 4-(Aminomethyl)thiophene-2-carboxylic acid , designed for researchers in medicinal chemistry and drug development.

Executive Summary

This compound is a bifunctional thiophene intermediate often utilized in fragment-based drug discovery (FBDD) and the synthesis of protease inhibitors. Its structure features two ionizable centers—a carboxylic acid at position 2 and a primary aminomethyl group at position 4.

This compound exists primarily as a zwitterion at physiological pH, a property that significantly dictates its solubility, permeability, and formulation strategies. Because direct experimental values for this specific isomer are rarely indexed in public repositories, this guide provides high-confidence derived values based on validated structural analogs (SAR analysis) and details the experimental protocols required for precise in-house determination.

| Property | Value (Derived/Predicted) | Confidence |

| Acidic pKa (COOH) | 3.3 ± 0.2 | High (Analog: Thiophene-2-carboxylic acid) |

| Basic pKa (NH₂) | 8.9 ± 0.3 | High (Analog: 2-Thenylamine) |

| Isoelectric Point (pI) | ~6.1 | Calculated |

| logP (Neutral) | 0.6 – 0.9 | Medium (Fragment contribution) |

| logD (pH 7.4) | < -1.5 | High (Zwitterionic nature) |

Structural Analysis & Ionization Profile

Understanding the ionization state is critical for interpreting pKa and logP data. The molecule undergoes two distinct protonation/deprotonation events.

Zwitterionic Equilibrium

At pH 1, the molecule is cationic (COOH / NH₃⁺). As pH increases, the carboxylic acid deprotonates first (forming the zwitterion), followed by the amine deprotonation at high pH (forming the anion).

Figure 1: Ionization scheme showing the dominant zwitterionic window at physiological pH.

pKa Derivation Logic

-

Acidic pKa (3.3): The parent thiophene-2-carboxylic acid has a pKa of 3.49 [1]. The addition of the protonated aminomethyl group (-CH₂NH₃⁺) at position 4 exerts a weak inductive electron-withdrawing effect (-I), slightly increasing the acidity (lowering pKa) compared to the unsubstituted parent.

-

Basic pKa (8.9): The analog 2-(aminomethyl)thiophene (2-thenylamine) is structurally similar to benzylamine (pKa 9.34) [2].[1][2][3] However, the thiophene ring is more electron-withdrawing than a phenyl ring due to the sulfur atom, which reduces the electron density on the nitrogen, lowering the pKa to approximately 8.8–9.0 .

Lipophilicity (logP vs. logD)

For zwitterionic drugs, the partition coefficient (logP) of the neutral species is often misleading. The distribution coefficient (logD) at a specific pH is the relevant metric for biological systems.

-

logP (Neutral): Predicted to be positive but low (0.6 – 0.9 ) due to the small heteroaromatic ring.

-

logD (pH 7.4): At physiological pH, >99% of the molecules are zwitterionic (charged). Charged species partition poorly into octanol. Consequently, the logD is highly negative (< -1.5) , indicating high water solubility and low passive membrane permeability unless a transporter is involved.

Experimental Determination Protocols

Protocol A: Potentiometric Titration (pKa)

This method is preferred over UV-metric methods for this compound because the UV chromophore (thiophene) may not shift significantly upon protonation of the distal amine.

Reagents:

-

0.01 M HCl and 0.01 M NaOH (standardized).

-

0.15 M KCl (ionic strength adjustor).

-

Degassed water (CO₂-free).

Workflow:

-

Dissolution: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl. Ensure the starting pH is low (< 2.5) by adding a known excess of HCl.

-

Titration: Titrate with 0.01 M NaOH using a micro-burette under inert gas (Nitrogen/Argon) purge to prevent carbonate formation.

-

Data Capture: Record pH vs. Volume of NaOH.

-

Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to fit the two inflection points.

Protocol B: Shake-Flask Method (logD)

Since the logD is expected to be low, HPLC retention time methods may be inaccurate. The miniaturized shake-flask method is robust.

Workflow:

-

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

-

Equilibration: Dissolve compound in the aqueous phase (PBS) to a concentration of 100 µM.

-

Partitioning: Add equal volume of pre-saturated octanol. Vortex for 60 minutes at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze the aqueous phase before and after partitioning using HPLC-UV (254 nm).

-

Calculation:

Figure 2: Parallel workflow for the experimental validation of physicochemical constants.

Implications for Drug Design[4]

-

Permeability: The zwitterionic nature at pH 7.4 suggests poor passive permeability . This fragment is likely to be cell-impermeable unless the carboxylic acid is masked (e.g., as an ester prodrug) or the amine is derivatized (e.g., amide formation).

-

Solubility: Excellent aqueous solubility is expected at neutral pH, making it easy to handle in biochemical assays.

-

Synthetic Utility: The compound is commercially available often as the Methyl ester hydrochloride (CAS: 916214-44-3) [3]. Saponification (LiOH/THF/H2O) is required to access the free acid described here.

References

-

ChemicalBook. Thiophene-2-carboxylic acid Physicochemical Properties. Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from .

-

Sigma-Aldrich. Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride Product Sheet. Retrieved from .

-

Williams, R. pKa Data Compiled by R. Williams.[1][2][3] (Standard Reference for pKa of organic fragments). Retrieved from .

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-(Aminomethyl)thiophene-2-carboxylic Acid

Executive Summary

The synthesis of 4-(Aminomethyl)thiophene-2-carboxylic acid represents a classic challenge in bifunctional heterocyclic chemistry: the management of a zwitterionic final product (amino acid) and the regioselective installation of substituents on the thiophene ring. This molecule is a critical bioisostere for para-substituted benzoic acids in fragment-based drug discovery (FBDD) and protease inhibitor design.

This guide rejects the low-yielding "direct functionalization" approaches (e.g., chloromethylation) in favor of a Stepwise Cyanation-Reduction Strategy . This pathway ensures regiochemical integrity and utilizes a Boc-protection strategy to maintain solubility in organic solvents until the final deprotection, thereby avoiding difficult workups associated with amphoteric intermediates.

Core Challenges & Solutions

| Challenge | Technical Solution |

| Regioselectivity | Start with commercially available 4-bromo-2-thiophenecarboxylic acid to lock the substitution pattern. |

| Catalyst Poisoning | Thiophene sulfur can poison Pd catalysts. Use Pd(dppf)Cl₂ and high catalyst loading (2-5 mol%) during cyanation. |

| Zwitterion Handling | Do not isolate the free amino acid early. Use in-situ Boc protection during the nitrile reduction step. |

| Safety | Avoid pyrophoric LAH. Use NaBH₄/CoCl₂ or Borane-DMS for controlled nitrile reduction. |

Retrosynthetic Analysis & Logic

The most robust disconnection is at the benzylic amine carbon. While reductive amination of an aldehyde is possible, the aldehyde precursor is less stable and harder to source than the bromo-acid. Therefore, the Nitrile Route is preferred for reproducibility.

Figure 1: Retrosynthetic strategy prioritizing purification ease via carbamate protection.

Detailed Experimental Protocols

Phase 1: Esterification & Cyanation

Objective: Convert the acid to an ester to prevent catalyst interference, then install the carbon atom required for the aminomethyl group.

Step 1: Synthesis of Methyl 4-bromo-2-thiophenecarboxylate

-

Setup: Dissolve 4-bromo-2-thiophenecarboxylic acid (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

-

Catalysis: Add concentrated

(0.1 equiv) dropwise. -

Reaction: Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4). The acid spot (baseline) should disappear.

-

Workup: Concentrate in vacuo. Dilute with EtOAc, wash with sat.

(2x) and Brine. Dry over -

Output: Off-white solid. Yield typically >95%.

Step 2: Pd-Catalyzed Cyanation

Critical Control Point: This reaction requires oxygen-free conditions to preserve the Pd(0) species.

-

Reagents:

-

Methyl 4-bromo-2-thiophenecarboxylate (1.0 equiv)

-

Zinc Cyanide (

) (0.6 equiv) - Caution: Highly Toxic -

Catalyst:

(0.05 equiv) -

Additive: Zinc Dust (0.1 equiv) - Keeps Pd active

-

Solvent: DMF (anhydrous, degassed)

-

-

Procedure:

-

Charge a reaction vial with reagents. Seal and purge with Nitrogen/Argon for 10 mins.

-

Heat to 90°C for 12–16 hours.

-

QC Check: LCMS should show mass peak for nitrile (M+1 = ~168).

-

-

Workup:

-

Cool to RT. Dilute with EtOAc.

-

Quench: Pour into sat.

or diluted ammonia to quench excess cyanide (turns deep blue/complexes). -

Wash organic layer with water (3x) to remove DMF.

-

Purify via Flash Column Chromatography (0-20% EtOAc/Hexane).

-

-

Data: Methyl 4-cyanothiophene-2-carboxylate. White/pale yellow solid.

Phase 2: Reduction & Protection (The "Boc-Trap")

Objective: Reduce the nitrile to an amine while simultaneously protecting it to prevent side reactions (dimerization) and simplify purification.

Step 3: Synthesis of Methyl 4-((tert-butoxycarbonylamino)methyl)thiophene-2-carboxylate

Method: Cobalt(II) Catalyzed Borohydride Reduction

-

Reagents:

-

Methyl 4-cyanothiophene-2-carboxylate (1.0 equiv)

- (2.0 equiv)

- (10.0 equiv) - Added in portions

- (2.0 equiv)

-

Solvent: Methanol (0.2 M)

-

-

Protocol:

-

Dissolve nitrile,

, and -

Addition: Add

portion-wise over 30 minutes. Caution: Vigorous gas evolution ( -

The solution will turn black (formation of Cobalt boride active species).

-

Stir at RT for 2 hours.

-

-

Mechanism: The nitrile is reduced to the primary amine, which is immediately trapped by the

present in the mixture. -

Workup:

-

Quench with dilute acetic acid or sat.

.[2] -

Evaporate Methanol. Extract aqueous residue with EtOAc.

-

Purification: Silica Gel Chromatography (10-40% EtOAc/Hexane).

-

-

Result: A stable, lipophilic ester-carbamate intermediate.

Phase 3: Hydrolysis & Deprotection

Objective: Reveal the carboxylic acid and remove the amine protection to yield the final salt.

Step 4: Ester Hydrolysis

-

Dissolve the Boc-intermediate in THF/Water (3:1).

-

Add LiOH·H₂O (3.0 equiv). Stir at RT for 4 hours.

-

Workup: Acidify carefully with 1M HCl to pH ~4. Extract the free acid (Boc-protected) into EtOAc. Dry and concentrate.

-

Note: Do not acidify to pH 1, or you may lose the Boc group prematurely.

-

Step 5: Final Deprotection

-

Dissolve the acid in 4M HCl in Dioxane .

-

Stir at RT for 2 hours. A white precipitate often forms.

-

Isolation: Dilute with Diethyl Ether (

). Filter the solid.[3][4] -

Final Product: This compound hydrochloride .

Analytical Characterization Data (Expected)

| Attribute | Specification | Notes |

| Appearance | White to Off-White Solid | Hygroscopic as HCl salt. |

| ¹H NMR (DMSO-d₆) | Thiophene protons typically appear as singlets or narrow doublets. | |

| Mass Spec (ESI) | [M+H]⁺ = 158.02 | Free base mass. |

| Solubility | Water, DMSO, Methanol | Insoluble in DCM, Hexanes. |

Critical Quality Attributes (CQA) & Troubleshooting

Regiochemistry Verification

Ensure the starting material is 4-bromo -2-thiophenecarboxylic acid, not the 5-bromo isomer. The 5-bromo isomer is more common and cheaper but yields the linear analog.

-

Check: ¹H NMR coupling constants. 2,4-substitution shows meta-like coupling (small

, ~1.5 Hz). 2,5-substitution shows larger coupling (

Purification of Zwitterion (Free Base)

If the free base (not HCl salt) is required:

-

Dissolve HCl salt in minimum water.

-

Load onto a Strong Cation Exchange (SCX) cartridge.

-

Wash with Methanol (removes impurities).

-

Elute with 2M Ammonia in Methanol .

-

Concentrate to yield the zwitterion.

Figure 2: SCX purification workflow for isolating the amphoteric free base.

Safety & Handling

-

Cyanide Hazard: Step 2 utilizes

. All weighing must occur in a fume hood. Keep a bleach bath (sodium hypochlorite) ready to neutralize spills and glassware. -

Thiophene Odor: Thiophene derivatives have a characteristic sulfurous odor. Double-glove and use bleach to clean glassware to oxidize sulfur residues.

-

Borohydride:

releases flammable hydrogen gas. Ensure adequate venting.

References

-

Thiophene Carboxylic Acid Synthesis

-

Pd-Catalyzed Cyanation of Aryl Halides

- Tschaen, D. M., et al. (1994). "An Improved Synthesis of 2-Cyano-4-methylbiphenyl". Journal of Organic Chemistry, 59, 5084.

- Cobalt-Catalyzed Reduction (Boc-Trap): Caddick, S., et al. (2003). "Intermolecular Radical Addition to O-Alkyl Thiohydroxamates". Tetrahedron Letters. (General reduction methodology adapted for nitriles). Note on Protocol: The CoCl₂/NaBH₄ method is widely cited in medicinal chemistry patents for converting nitriles to Boc-amines (e.g., WO2008076707).

-

Target Molecule Data

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394629, this compound.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Peptide Coupling of 4-(Aminomethyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

4-(Aminomethyl)thiophene-2-carboxylic acid is a non-canonical, gamma-amino acid analogue that serves as a versatile building block in medicinal chemistry for the development of novel therapeutics and chemical probes. Its unique structural features—an electron-rich thiophene ring, a gamma-amino group, and steric constraints—present distinct challenges for standard peptide coupling protocols. This guide provides an in-depth analysis of these challenges and offers expertly-derived strategies and detailed experimental protocols to achieve efficient and high-purity amide bond formation. We focus on robust coupling methodologies, mitigation of common side reactions such as intramolecular lactamization, and analytical monitoring to ensure success.

Introduction: The Unique Challenge of a Thiophene-Based γ-Amino Acid

The incorporation of structurally unique amino acids is a cornerstone of modern drug discovery, enabling the exploration of novel chemical space and the enhancement of peptide stability and potency. This compound offers a semi-rigid scaffold with a distinct electronic and steric profile. However, its successful integration into peptide sequences requires careful consideration of three primary structural challenges:

-

Thiophene Ring Reactivity: The sulfur-containing aromatic ring is electron-rich and can be susceptible to side reactions under harsh conditions. While generally stable, the potential for oxidation or interaction with highly electrophilic intermediates from certain coupling reagents cannot be overlooked.[1]

-

Intramolecular Cyclization (Lactamization): As a γ-amino acid derivative, the molecule is predisposed to an intramolecular "back-biting" reaction upon activation of the carboxylic acid, leading to the formation of a thermodynamically stable 7-membered lactam.[2][3] This side reaction is a major competitive pathway that can significantly reduce the yield of the desired intermolecular peptide coupling.

-

Steric Hindrance: The substitution pattern on the thiophene ring may present steric challenges, potentially slowing the kinetics of the coupling reaction compared to simple aliphatic amino acids. This necessitates the use of highly efficient coupling reagents.[4][5]

This document provides robust protocols and the underlying chemical logic to navigate these challenges effectively.

Protecting Group Strategy: A Prerequisite for Success

Prior to attempting any peptide coupling, the functional groups of this compound must be appropriately protected to prevent self-polymerization and other side reactions.[6][7]

-

Amine Protection: The aminomethyl group should be protected, most commonly with the tert-butyloxycarbonyl (Boc) group. It is stable to the basic conditions of coupling but is readily removed with mild acid (e.g., trifluoroacetic acid, TFA).[8]

-

Carboxylic Acid Protection: For solution-phase synthesis, the carboxylic acid of the C-terminal coupling partner must be protected, typically as a simple methyl (Me) or benzyl (Bzl) ester , to prevent its participation in the reaction.

Therefore, the starting material for the protocols described below will be 4-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid .

Selecting the Optimal Coupling Strategy

The choice of coupling reagent is the most critical factor in managing the competing demands of rapid intermolecular coupling and suppression of intramolecular lactamization.[9][10] For challenging substrates like this, onium salt-based reagents are strongly recommended over carbodiimides alone.

Recommended Strategy: HATU Activation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice for this application.[11][12] Its mechanism involves the rapid formation of a highly reactive OAt-active ester.[13] This intermediate promotes extremely fast acylation of the desired amine nucleophile, kinetically outcompeting the slower intramolecular lactamization pathway. The presence of the HOAt moiety is superior to HOBt in accelerating the reaction and minimizing racemization.[14]

Alternative Strategy: EDC with a HOAt Additive

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and cost-effective carbodiimide. However, when used alone, the O-acylisourea intermediate is relatively long-lived and prone to rearrangement and side reactions, including lactam formation.[15][16] Its use is only recommended with a nucleophilic additive. While HOBt is traditional, 1-hydroxy-7-azabenzotriazole (HOAt) is superior for this substrate due to its ability to increase coupling rates and reduce side reactions.[14]

Comparative Overview of Recommended Coupling Reagents

| Parameter | HATU / DIPEA | EDC / HOAt / DIPEA |

| Reagent Type | Aminium/Uronium Salt | Carbodiimide + Additive |

| Activation Speed | Very Fast[13] | Moderate |

| Efficiency | Excellent, especially for hindered systems[5][11] | Good, but can be sequence-dependent |

| Side Reaction Risk | Low (Lactamization suppressed by kinetics) | Moderate (Risk of lactamization if activation is slow) |

| Cost | Higher | Lower |

| Byproducts | Tetramethylurea (water-soluble) | EDC-urea (water-soluble) |

| Recommendation | Primary choice for maximizing yield and purity. | Viable, cost-effective alternative. |

Experimental Protocols

These are solution-phase protocols. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (Nitrogen or Argon).

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for maximum yield and minimal side-product formation.

Materials:

-

Boc-4-(aminomethyl)thiophene-2-carboxylic acid

-

Amine coupling partner (as a free base or HCl salt)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Reagent Preparation: In a round-bottom flask, dissolve Boc-4-(aminomethyl)thiophene-2-carboxylic acid (1.0 eq) and the amine coupling partner (1.1 eq) in anhydrous DMF.

-

Pre-activation (Optional but Recommended): In a separate vial, dissolve HATU (1.1 eq) in anhydrous DMF.

-

Base Addition: To the flask containing the acid and amine, add DIPEA (2.5 - 3.0 eq). If the amine is an HCl salt, use an additional equivalent of DIPEA. Stir for 5 minutes at room temperature.

-

Coupling Initiation: Add the HATU solution dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. .

-

-

Purification: Purify the crude product by flash column chromatography.

Protocol 2: Cost-Effective Coupling using EDC/HOAt

This protocol is a reliable alternative to HATU. The order of addition is critical to minimize side reactions.

Materials:

-

Boc-4-(aminomethyl)thiophene-2-carboxylic acid

-

Amine coupling partner (as a free base or HCl salt)

-

EDC hydrochloride

-

HOAt

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Reagent Preparation: In a round-bottom flask, dissolve Boc-4-(aminomethyl)thiophene-2-carboxylic acid (1.0 eq), the amine coupling partner (1.1 eq), and HOAt (1.2 eq) in anhydrous DMF.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exotherm and suppress side reactions.

-

Base Addition: Add DIPEA (2.5 - 3.0 eq) to the cooled solution and stir for 5 minutes.

-

Coupling Initiation: Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains low.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

-

Monitoring and Work-up: Follow steps 5-7 from Protocol 1. The reaction progress should be monitored carefully by LC-MS to confirm consumption of the starting material.

Visual Diagrams and Workflows

General Reaction Scheme

Caption: Decision tree for selecting the optimal coupling protocol.

General Experimental Workflow

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. γ-Lactam synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jpt.com [jpt.com]

- 10. bachem.com [bachem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. HATU - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. peptide.com [peptide.com]

- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 16. nbinno.com [nbinno.com]

Application Note: Solid-Phase Synthesis of Thiophene-Containing Peptides

Protocol: Fmoc-3-(2-Thienyl)-alanine Integration

Abstract

The incorporation of thiophene-based amino acids, particularly 3-(2-thienyl)-alanine (Thi) and 3-(3-thienyl)-alanine , into peptide sequences is a powerful strategy in medicinal chemistry. These residues serve as bioisosteres for phenylalanine, offering unique electronic properties and restricted conformational space while maintaining aromaticity. However, the electron-rich thiophene ring presents specific synthetic challenges, most notably susceptibility to electrophilic aromatic substitution (alkylation) during acidic cleavage and potential oxidation of the sulfur atom. This application note details an optimized Fmoc solid-phase peptide synthesis (SPPS) protocol designed to preserve the integrity of the thiophene moiety, focusing critically on scavenger cocktail selection to prevent irreversible side reactions.

Strategic Considerations

The Thiophene Challenge: Electronic Sensitivity

Unlike the benzene ring in phenylalanine, the thiophene ring is electron-rich (π-excessive). This makes it highly nucleophilic and susceptible to attack by carbocations (e.g., tert-butyl, trityl, Pbf) generated during the final trifluoroacetic acid (TFA) cleavage step.

-

Risk: Alkylation of the thiophene ring (typically at the

-position to the sulfur). -

Result: A mass shift of +56 Da (t-butyl) or +243 Da (trityl) in the final product, which is often inseparable from the desired peptide by standard HPLC.

Resin Selection

-

Rink Amide Resin: Recommended for C-terminal amides.[1] Standard loading (0.3–0.6 mmol/g) is appropriate.

-

2-Chlorotrityl Chloride (2-CTC) Resin: Highly recommended for C-terminal acids or protected peptide fragments.

-

Benefit: 2-CTC allows cleavage under very mild acidic conditions (1% TFA/DCM), which completely avoids the generation of reactive carbocations that could alkylate the thiophene ring.

-

Coupling Reagents

Standard activation methods (DIC/Oxyma Pure or HATU/DIEA) are generally effective. Thienylalanine does not exhibit significant steric hindrance compared to phenylalanine.

Experimental Protocol: Fmoc-SPPS Cycle

Materials

-

Amino Acid: Fmoc-3-(2-Thienyl)-alanine (Fmoc-Thi-OH) or Fmoc-3-(3-Thienyl)-alanine.

-

Resin: Rink Amide MBHA (0.5 mmol/g).

-

Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.

-

Solvent: DMF (Dimethylformamide), peptide synthesis grade.

Synthesis Workflow

The following cycle is repeated for each amino acid.

| Step | Operation | Reagent | Time | Notes |

| 1 | Swell | DMF | 20 min | Essential for initial resin solvation. |

| 2 | Deprotection | 20% Piperidine in DMF | 2 x 5 min | Removes N-terminal Fmoc group. |

| 3 | Wash | DMF | 5 x 1 min | Thorough washing is critical to remove piperidine. |

| 4 | Activation | Fmoc-AA-OH (3 eq), DIC (3 eq), Oxyma (3 eq) | Pre-mix 2 min | Pre-activation minimizes racemization. |

| 5 | Coupling | Activated AA solution | 45-60 min | Standard coupling time. |

| 6 | Wash | DMF | 5 x 1 min | Removes excess reagents. |

| 7 | Kaiser Test | Ninhydrin | 2 min | Verify coupling completion (Blue = Fail, Colorless = Pass). |

Visualization: Synthesis Logic

Figure 1: Standard Fmoc-SPPS cycle optimized for Thienylalanine incorporation.

Critical Protocol: Cleavage and Work-up

This is the most critical step for thiophene-containing peptides. Standard cleavage cocktails (95% TFA) are insufficient to prevent alkylation of the thiophene ring by scavenged protecting groups.

The "Thiophene-Safe" Cocktail

We strongly recommend using a thiol-containing scavenger cocktail. While Triisopropylsilane (TIS) is a good scavenger, 1,2-Ethanedithiol (EDT) or 3,6-Dioxa-1,8-octanedithiol (DODT) provides superior protection for electron-rich aromatics like thiophene.

Recommended Cocktail (Modified Reagent K):

-

TFA: 82.5% (Solvent/Acid)[2]

-

Thioanisole: 5% (Scavenger for Met/Thi - accelerates Pbf removal)

-

Water: 5% (Scavenger for t-butyl cations)[4]

-

EDT (or DODT): 2.5% (Critical thiol scavenger for thiophene protection)

Note: If the peptide does not contain Met or Cys, a simplified cocktail of TFA/TIS/H2O/EDT (92.5 : 2.5 : 2.5 : 2.5) is often sufficient, but EDT is non-negotiable.

Cleavage Procedure[5]

-

Wash: Wash the resin with DCM (3x) to remove DMF traces (DMF can cause TFA salts to adhere). Dry resin under Nitrogen.

-

Cocktail Preparation: Prepare the "Thiophene-Safe" cocktail fresh.

-

Reaction: Add cocktail to resin (10 mL per 1 g resin). Shake gently at room temperature for 2–3 hours .

-

Caution: Do not heat. Heat increases the rate of alkylation side reactions.

-

-

Precipitation: Filter the resin and drop the filtrate into cold diethyl ether (10x volume).

-

Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet 2x with cold ether.

-

Lyophilization: Dissolve the pellet in Water/Acetonitrile (1:1) and lyophilize.

Visualization: Scavenger Selection Logic

Figure 2: Decision tree for selecting the appropriate cleavage cocktail to prevent thiophene modification.

Troubleshooting & Optimization

Common Side Reactions

| Observation (MS) | Cause | Solution |

| +56 Da | Alkylation (t-Butyl) | The thiophene ring has been alkylated by a t-butyl cation. Action: Switch to the Thiol-Enhanced Cocktail (add EDT/DODT). Ensure resin is not heated during cleavage. |

| +16 Da | Oxidation | Formation of Thiophene-S-oxide (rare but possible) or Met-sulfoxide. Action: Ensure EDT/Thioanisole is present (reductive environment). Avoid older ether stocks containing peroxides. |

| Low Yield | Incomplete Coupling | Thienylalanine is not sterically bulky, but aggregation can occur. Action: Use double coupling or switch to HATU/HOAt. |

Stability Notes

-

Acid Stability: Thiophene is stable to TFA, provided scavengers are present.

-

Base Stability: Completely stable to 20% Piperidine (Fmoc removal).

-

Oxidation: Avoid using NBS or strong oxidants in post-cleavage modifications (e.g., cyclization), as the sulfur can oxidize to sulfone.

References

-

Fields, G. B., & Noble, R. L. (1990).[4] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4][5] International Journal of Peptide and Protein Research, 35(3), 161–214.[4] Link

-

King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[6][5][7] International Journal of Peptide and Protein Research, 36(3), 255–266. Link

-

Coin, I., Beyermann, M., & Bienert, M. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

-

Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292–296. Link

-

Biotage Application Note. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.[3][7][8][9] Link

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]

- 3. peptide.com [peptide.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 6. chempep.com [chempep.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. cem.de [cem.de]

- 9. biotage.com [biotage.com]

Application Note: Reductive Amination Architectures for 4-(Aminomethyl)thiophene-2-carboxylic Acid

Executive Summary

4-(Aminomethyl)thiophene-2-carboxylic acid represents a high-value scaffold in medicinal chemistry, serving as a bioisostere for meta-substituted benzoic acids and phenylalanine derivatives. Its dual functionality—hosting both a nucleophilic primary amine and an acidic carboxyl group—presents unique synthetic challenges.

This Application Note provides engineered protocols for the reductive alkylation of this zwitterionic substrate. Unlike standard amine alkylations, this guide addresses the critical solubility barriers and chemoselectivity issues inherent to the thiophene core. We present two distinct methodologies: a Green Protic System (recommended for solubility) and an Aprotic Organic System (recommended for sensitive electrophiles).

Critical Chemical Analysis

The Zwitterionic Challenge

In its neutral state, this compound exists primarily as a zwitterion (internal salt). This results in:

-

High Melting Point: >250°C (decomposition).

-

Solubility Profile: Insoluble in standard organic solvents (DCM, Toluene, THF). Moderately soluble in water/methanol mixtures; soluble in high-dielectric aprotic solvents (DMSO, DMF) only with pH adjustment.

Thiophene Ring Sensitivity

While the thiophene ring is aromatic, it is electron-rich and susceptible to electrophilic attack at the C5 position.

-

Risk: Strong Lewis acids or harsh acidic conditions can promote polymerization or side-reactions at C5.

-

Mitigation: The protocols below utilize mild hydride donors that operate near neutral pH (5.0–6.0), preserving the heteroaromatic core.

Mechanistic Pathway & Visualization

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion. The presence of the carboxylic acid at C2 exerts an inductive electron-withdrawing effect, slightly destabilizing the iminium intermediate compared to a simple benzylamine, requiring efficient hydride delivery.

Figure 1: Mechanistic flow from the zwitterionic starting material to the secondary amine. Note the critical solubilization step required before imine formation.

Experimental Protocols

Method A: The "Green" Protic System (Recommended)

Target: Robust substrates, high-throughput synthesis.

Chemistry: 2-Picoline-Borane complex in Methanol/Water.

Rationale: This method leverages the solubility of the zwitterion in protic media. 2-Picoline-Borane is a stable, environmentally benign alternative to the toxic Sodium Cyanoborohydride (

Reagents

-

Substrate: this compound (1.0 equiv)

-

Aldehyde/Ketone: 1.1 equiv

-

Reducing Agent: 2-Picoline-Borane complex (1.2 equiv)

-

Solvent: Methanol (MeOH) or MeOH/Water (9:1)

Step-by-Step Protocol

-

Solubilization: In a round-bottom flask, suspend the thiophene substrate (1.0 mmol) in MeOH (5 mL). If the solution is cloudy, add water dropwise (up to 10% v/v) until clear.

-

Imine Formation: Add the aldehyde (1.1 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

-

Note: A color change often indicates imine formation.

-

-

Reduction: Add 2-Picoline-Borane (1.2 mmol) in one portion.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = M+1).

-

Quench & Workup:

-

Concentrate the methanol under reduced pressure.

-

Redissolve residue in minimal water.

-

Adjust pH to ~4.0 with 1N HCl to decompose excess borane.

-

Purification: Due to the amphoteric nature, standard extraction is difficult. Direct Reverse-Phase (C18) Flash Chromatography is recommended (Eluent: Water/Acetonitrile + 0.1% Formic Acid).

-

Method B: The Aprotic Organic System

Target: Moisture-sensitive aldehydes, scale-up synthesis.

Chemistry: Sodium Triacetoxyborohydride (STAB) in DMF/DCE.

Rationale: STAB is milder than

Reagents

-

Substrate: this compound (1.0 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

-

Acid Catalyst: Glacial Acetic Acid (1.5 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (

) (1.5 equiv) -

Solvent: DMF (Dimethylformamide) or DCE (1,2-Dichloroethane)/DMF mix.

Step-by-Step Protocol

-

Free-Basing (Critical): In a dry vial, suspend the thiophene substrate (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (1.2 mmol).

-

Observation: The suspension should clear as the zwitterion is broken and the carboxylate/amine species forms.

-

-

Activation: Add Glacial Acetic Acid (1.5 mmol).

-

Why? STAB requires a slightly acidic media to facilitate iminium ion formation. The DIPEA/AcOH buffer system maintains pH ~5–6.

-

-

Addition: Add the aldehyde (1.1 mmol) and stir for 15 minutes.

-

Reduction: Add

(1.5 mmol) in three portions over 10 minutes.-

Caution: Mild gas evolution (

) may occur.

-

-

Reaction: Stir at RT under nitrogen for 12 hours.

-

Workup:

-

Quench with saturated aqueous

. -

Extract with Ethyl Acetate (3x).

-

Note: If the product is very polar (due to the carboxylic acid), the aqueous layer must be acidified to pH 3-4 and extracted with n-Butanol or purified directly via Prep-HPLC.

-

Comparative Data & Selection Guide

| Feature | Method A (Picoline-Borane/MeOH) | Method B (STAB/DMF) |

| Solubility Handling | Excellent (Native solubility) | Good (Requires Base/Acid buffer) |

| Moisture Tolerance | High | Low (STAB decomposes in water) |

| Reaction Rate | Moderate (4-16 h) | Fast (2-12 h) |

| Purification | Reverse Phase (C18) | Extraction or Reverse Phase |

| Green Chemistry | High (Avoids chlorinated solvents) | Low (Uses DMF/DCE) |

Decision Logic for Optimization

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on aldehyde stability and scale.

Troubleshooting & Tips

-

Over-Alkylation: If dialkylation (formation of tertiary amine) is observed, ensure the aldehyde is added slowly to the amine, or switch to Method B where the imine forms before the reducing agent is fully active.

-

Thiophene Oxidation: If the reaction mixture turns dark black/tarry, degas all solvents with Nitrogen/Argon before use. Thiophene derivatives can be sensitive to aerobic oxidation in solution over long periods.

-

Product Isolation: The product is an amino-acid derivative. It will likely exist as a zwitterion during workup. Avoid standard silica gel chromatography (which is acidic and will bind the amine); use neutral alumina or C18 silica.

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

-

[Link]

-

-

Sato, S., et al. (2004). "One-Pot Reductive Amination of Aldehydes and Ketones with 2-Picoline-Borane in Methanol." Tetrahedron.

-

[Link]

-

-

Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[2]

-

[Link]

-

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Troubleshooting & Optimization

improving solubility of 4-(Aminomethyl)thiophene-2-carboxylic acid in organic solvents

The following technical guide addresses the solubility challenges associated with 4-(Aminomethyl)thiophene-2-carboxylic acid , a zwitterionic building block used in fragment-based drug discovery and scaffold synthesis.

Topic: Solubility Optimization & Handling Guide

Ticket ID: #SOL-THIO-4AM-2CA Status: Resolved Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Zwitterion Problem"

The Core Issue:

this compound exists primarily as a zwitterion (inner salt) in its solid state and at neutral pH. The proton from the carboxylic acid (pKₐ ~3.5) migrates to the primary amine (pKₐ ~9.0), creating a highly polar, ionic lattice (

The Consequence: This ionic lattice energy is too high for standard organic solvents (DCM, THF, EtOAc, Toluene) to overcome. The molecule behaves more like an inorganic salt than an organic intermediate. To dissolve it, you must break the zwitterion or mask the polarity .

Solubility Troubleshooting (Q&A)

Category A: Dissolution for Synthesis[1]

Q: Why is my starting material a "brick" in DCM and THF? I need to perform an amide coupling. A: You are trying to dissolve a salt in a non-polar solvent. The zwitterionic lattice prevents solvation. The Fix: You must disrupt the internal salt bridge.

-

Method 1 (In-Situ Silylation): Add 2-3 equivalents of BSA (N,O-Bis(trimethylsilyl)acetamide) or TMSCl/Base . This transiently protects both the amine and acid as silyl derivatives, making the molecule lipophilic and soluble in DCM/THF within minutes.

-

Method 2 (Counter-Ion Solubilization): If your reaction tolerates acid, add 1.0–2.0 equiv of TFA or p-TsOH . This protonates the carboxylate, breaking the zwitterion and converting it to a mono-cationic salt, which is often soluble in polar organic mixtures (e.g., 10% MeOH in DCM).

Q: I need to react the amine, but the molecule is insoluble. Can I use a base?

A: Yes, but inorganic bases (

-

Protocol: Suspend the solid in DCM or DMF. Add 2.0–3.0 equiv of DIPEA (Diisopropylethylamine) or DBU .

-

Mechanism: The base deprotonates the ammonium (

Category B: Workup & Purification[1][2]

Q: My product precipitates during aqueous workup. How do I extract it? A: This molecule is amphoteric . It is charged at both low pH (cationic) and high pH (anionic). It is least soluble at its isoelectric point (pI ~6.0–6.5), where it is zwitterionic and water-soluble but organic-insoluble. The Fix: Avoid standard extraction.

-

Option 1 (n-Butanol): Adjust pH to ~6. Saturate the aqueous layer with NaCl. Extract with n-Butanol or IPA/CHCl3 (1:3) . These solvent systems are polar enough to extract zwitterions.

-

Option 2 (Derivatization): Do not isolate the free acid. Convert it to the methyl ester (using

) or Boc-protect the amine in situ before workup. The resulting protected species will extract easily into EtOAc.

Decision Tree & Mechanism (Visualization)

Figure 1: Solubility Decision Matrix

Use this logic flow to select the correct solvent system based on your application.

Caption: Strategic selection of solubilization method based on experimental intent (Synthesis vs. Analysis vs. Purification).

Figure 2: Zwitterion Solubilization Mechanism

Visualizing how additives break the lattice energy.

Caption: Mechanistic pathways for disrupting the zwitterionic lattice to achieve organic solubility.

Experimental Protocols

Protocol A: In-Situ Silylation for Amide Coupling (DCM/THF)

Use this when you need to react the amine or acid in anhydrous DCM.

-

Suspension: Suspend 1.0 equiv of this compound in anhydrous DCM (0.2 M concentration).

-

Silylation: Add 2.5–3.0 equiv of BSA (N,O-Bis(trimethylsilyl)acetamide) or MSTFA .

-

Reflux/Stir: Stir at room temperature for 30 mins or reflux for 10 mins.

-

Observation: The cloudy suspension will turn into a clear, colorless solution as the TMS-ester/TMS-amine forms.

-

-

Reaction: Add your coupling partner (e.g., Acid Chloride + Base, or Amine + Coupling Reagent).

-

Note: The silyl groups are labile and will hydrolyze upon aqueous workup, regenerating the product.

-

Protocol B: Preparation of the Methyl Ester HCl Salt

Use this to permanently fix the solubility problem if the free acid is not required.

-

Setup: Cool MeOH (10 mL/g of substrate) to 0°C.

-

Activation: Dropwise add Thionyl Chloride (SOCl2) (3.0 equiv). Stir for 10 mins.

-

Addition: Add solid this compound.

-

Reflux: Heat to reflux for 3–4 hours.

-

Isolation: Concentrate in vacuo. The residue is the methyl ester hydrochloride salt.

-

Solubility: This salt is soluble in DCM, chloroform, and alcohols. It is not a zwitterion.

-

Protocol C: Analytical Sample Prep (NMR)

Standard CDCl3 will not work.

| Solvent System | Additive | Purpose |

| DMSO-d6 | None | Standard, but peaks may be broad due to exchange. |

| D2O | NaOD (1 eq) | Solubilizes as the dicarboxylate anion. |

| D2O | DCl / TFA | Solubilizes as the ammonium cation. |

| MeOD | None | Good solubility, but exchangeable protons (NH/OH) will disappear. |

Comparative Solubility Data

Data estimated based on structural analogs (Glycine, GABA, Thiophene-2-carboxylic acid).

| Solvent | Solubility (Neutral/Zwitterion) | Solubility (with 1% TFA) | Solubility (with 1% DIPEA) |

| Water | High (pH dependent) | Very High | Very High |

| Methanol | Moderate (Sparingly) | High | High |

| DCM | Insoluble (<0.1 mg/mL) | Low | Moderate |

| THF | Insoluble | Moderate | Moderate |

| DMSO | Moderate | High | High |

| Toluene | Insoluble | Insoluble | Insoluble |

References

-

Solvation Descriptors for Zwitterionic α-Aminoacids. Journal of Chemical Information and Modeling. Discusses the partition coefficients and solubility challenges of zwitterions in organic solvents.

-

Thiophene-2-carboxylic acid: Properties and Reactions. Wikipedia/Chemical Data. Provides baseline data on the thiophene core stability and acidity.

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience. Authoritative guide on using silyl and ester protecting groups to modify solubility.

-

Handling of Zwitterionic Intermediates in Drug Discovery. Sigma-Aldrich Technical Bulletins. General guidelines for peptide and amino acid solubility in synthesis.

optimizing yield for 4-(Aminomethyl)thiophene-2-carboxylic acid synthesis

Technical Support Center: 4-(Aminomethyl)thiophene-2-carboxylic Acid Synthesis

Module 1: Synthetic Pathway Overview

The "Hidden" Meta-Position Challenge: Synthesizing 4-substituted thiophenes is inherently more difficult than 2- or 5-substituted analogs due to the directing effects of the sulfur atom. Electrophilic aromatic substitution favors positions 2 and 5. Therefore, high-yield synthesis of This compound requires a "Trojan Horse" strategy—typically starting with a halogenated precursor at the 4-position rather than attempting direct functionalization.

Recommended Route: The Cyano-Reduction Pathway This protocol avoids the common pitfall of catalyst poisoning (sulfur-Pd interaction) during hydrogenation by utilizing a chemical reduction method.

Figure 1: Optimized synthetic workflow avoiding direct hydrogenation of the thiophene ring.

Module 2: Critical Troubleshooting (The "Why is my yield low?" Guide)

This section addresses the three most common failure modes reported by process chemists for this specific scaffold.

Issue A: The Catalyst "Death" (Cyanation Step)

Symptom: Reaction stalls at <50% conversion; black precipitate forms early. Root Cause: Thiophene sulfur is a potent catalyst poison. It coordinates strongly to Palladium (Pd), displacing ligands and deactivating the catalytic cycle [1]. Solution:

-

Ligand Switch: Switch from

to -

Zinc Activation: Ensure active

is present (polishing the zinc dust) if using Negishi-like conditions, or use

Issue B: The "Zwitterion Trap" (Isolation Step)

Symptom: Product is lost in the aqueous layer during workup; yield is near 0% despite successful reaction monitoring (TLC/LCMS). Root Cause: The target molecule is an amino acid.[1][2] At neutral pH, it exists as a zwitterion (highly water-soluble, insoluble in organics). Standard extraction (DCM/Water) leaves the product in the water waste [2]. Solution:

-

Do NOT extract at neutral pH.

-

Method 1 (HCl Salt): Evaporate the hydrolysis mixture to dryness. Triturate the residue with cold diethyl ether or acetonitrile to remove non-polar impurities. The product remains as the solid HCl salt.

-

Method 2 (Ion Exchange): Use a cation exchange resin (e.g., Dowex 50W). Load at acidic pH (binds amine), wash with water, and elute with

.

Issue C: Dimerization during Reduction

Symptom: Formation of secondary amines (dimers) during the reduction of the nitrile. Root Cause: The intermediate imine reacts with the newly formed amine.[3] Solution:

-

Boc-Anhydride Trap: Perform the reduction in the presence of

(2 equiv). The primary amine is immediately protected upon formation, preventing it from attacking the imine intermediate [3].

Module 3: Optimized Protocol

Objective: Synthesis of this compound HCl salt. Scale: 10 mmol basis.

Step 1: Cyanation of Methyl 4-bromo-2-thiophenecarboxylate

Note: We use the ester to prevent acid interference with the Pd catalyst.

-

Setup: In a dry Schlenk flask, combine Methyl 4-bromo-2-thiophenecarboxylate (2.21 g, 10 mmol),

(0.70 g, 6 mmol), and -

Solvent: Add anhydrous DMF (20 mL). Degas with Argon for 15 mins (Critical: Oxygen kills the catalyst faster than thiophene does).

-

Reaction: Heat to 120°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to RT. Dilute with EtOAc, wash with

(to remove zinc salts), then brine. Dry and concentrate.

Step 2: Cobalt-Boride Reduction (The "Magic" Step)

Why this method? It avoids high-pressure

-

Mixing: Dissolve the cyano-ester (from Step 1) in MeOH (30 mL). Add

(1.5 equiv). -

Reduction: Cool to 0°C. Add

(5 equiv) portion-wise over 30 minutes.-

Caution: Vigorous gas evolution (

). The solution will turn black (formation of active Cobalt Boride species).

-

-

Quench: Stir for 1 hour at RT. Quench by adding

until pH < 2 (destroys boride complexes). -

Hydrolysis (One-pot): Heat the acidic mixture to reflux for 3 hours. This cleaves the methyl ester and ensures the nitrile is fully converted.

Step 3: Purification (The Zwitterion Fix)

-

Evaporation: Concentrate the reaction mixture completely to dryness (rotary evaporator). You will have a solid residue containing the product, NaCl, and Cobalt salts.

-

Extraction (Reverse): Add absolute Ethanol (50 mL). The amino acid HCl salt is soluble in ethanol; NaCl is not. Filter off the white salt (NaCl).

-

Sulfide Treatment (Optional but recommended): If the solution is pink/green (Cobalt), treat with a small amount of

or thioacetamide to precipitate Cobalt sulfide, then filter through Celite. -

Crystallization: Concentrate the ethanol filtrate to ~5 mL. Add

dropwise until cloudy. Cool to 4°C. -

Filtration: Collect the white/off-white solid.

-

Final Yield: ~60-70% (over 2 steps).

-

Module 4: Data & Specifications

| Parameter | Value / Specification | Notes |

| Appearance | White to off-white crystalline solid | Darkening indicates oxidation or Cobalt residue. |

| Solubility | Water (>50 mg/mL), DMSO | Insoluble in DCM, Hexane, Ether. |

| Mass Spec (ESI+) | m/z 158.02 | Characteristic sulfur isotope pattern (M+2 ~4.5%). |

| 1H NMR (D2O) | Peaks shift significantly with pH changes. | |

| Storage | -20°C, Desiccated | Hygroscopic as the HCl salt. |

Module 5: FAQ

Q: Can I use Lithium Aluminum Hydride (LAH) to reduce the nitrile?

A: Risky. While LAH reduces nitriles well, it will also reduce your ester to an alcohol (

Q: Why not use Raney Nickel? A: Raney Nickel is effective but dangerous (pyrophoric) and difficult to filter completely. Furthermore, standard Raney Ni desulfurization can occur, stripping the sulfur out of the thiophene ring and destroying your scaffold [4]. The Cobalt/Borohydride method is milder and more selective.

Q: My product is blue/pink. What happened?

A: Cobalt contamination. The amino acid moiety is a good chelator for

-

Fix: Pass the aqueous solution through a Chelex resin or perform the sulfide precipitation step mentioned in the protocol.

References

-

Catalyst Poisoning by Thiophene: Ogle, J. W., et al. "Thiophene Poisoning of Palladium Catalysts in Hydrogenation Reactions." Journal of Catalysis, vol. 216, no. 1-2, 2003, pp. 343-352.

-

Zwitterion Purification: "Purification of Amino Acids and Zwitterionic Compounds." ResearchGate Discussions, 2020.

-

Nitrile Reduction with Boc Protection: Caddick, S., et al. "Efficient Synthesis of Protected Amines via Reduction of Nitriles." Tetrahedron Letters, vol. 41, no. 19, 2000, pp. 3513-3516.

-

Desulfurization Risks: Hauptmann, H., & Walter, W. F. "The Action of Raney Nickel on Organic Sulfur Compounds." Chemical Reviews, vol. 62, no. 4, 1962, pp. 347–404.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

troubleshooting HPLC retention times for thiophene amino acids

Topic: Troubleshooting Retention Times & Selectivity for Thienylalanine Analogs Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Thiophene Challenge

Welcome to the technical center. You are likely here because you are working with 2-Thienylalanine (2-Thi) or 3-Thienylalanine (3-Thi) —common isosteres of Phenylalanine used in peptidomimetics to enhance metabolic stability or alter receptor binding.

Unlike standard amino acids, thiophene-based analogs present a "double-edged sword" in chromatography:

-

The Sulfur Effect: The thiophene ring is electron-rich and polarizable, leading to unique retention behaviors that standard C18 columns often fail to capture.

-

The Zwitterion Factor: Like all amino acids, their net charge is pH-dependent, but the aromatic sulfur introduces susceptibility to oxidation and specific

-

This guide moves beyond generic advice. We focus on the causality of your retention time (

Module 1: Selectivity Issues (Co-elution)

User Issue: "I cannot separate 2-Thienylalanine from 3-Thienylalanine (or from Phenylalanine) using my standard C18 column."

The Mechanism: Standard alkyl phases (C18/C8) rely primarily on hydrophobic subtraction. The hydrophobicity differences between the 2- and 3- isomers of thienylalanine are negligible. To separate them, you must exploit their electronic differences (electron density distribution in the ring).

Troubleshooting Protocol:

| Parameter | Recommendation | Scientific Rationale |

| Stationary Phase | Switch to Phenyl-Hexyl or Biphenyl | These phases possess |

| Organic Modifier | Use Methanol (MeOH) | Acetonitrile (ACN) forms its own |

| Temperature | Lower to 25-30°C |

Visual Workflow: Solving Co-elution

Caption: Decision tree for resolving structural isomers of aromatic amino acids using Pi-Pi active stationary phases.

Module 2: Retention Time Drift

User Issue: "My retention times are drifting earlier/later with every injection."

The Mechanism:

Thienylalanine has two ionizable groups: the carboxylic acid (

Diagnostic Steps:

-

The "pH Rule of 2":

-

Never run within ±1 unit of the

. -

Safe Zones: pH < 1.5 (fully protonated, cation) or pH > 11 (fully deprotonated, anion).

-

Common Trap: Running at pH 2.5 (using dilute formic acid). This is right on the edge of the carboxylic acid

. -

Fix: Use 0.1% TFA (pH ~1.9) or a Phosphate Buffer (20mM, pH 2.0) to lock the ionization state.

-

-